3-(trifluoromethyl)quinoline-8-carboxylic Acid
Overview
Description
3-(Trifluoromethyl)quinoline-8-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)quinoline-8-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group transformations. For instance, starting from 3-fluoroquinoline, nitration can be performed using a mixture of nitric and sulfuric acids to yield nitro derivatives, which can then be further functionalized .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of robust and scalable reaction conditions ensures the efficient production of the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position .
Scientific Research Applications
3-(Trifluoromethyl)quinoline-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and as components in liquid crystals.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-Fluoroquinoline: A precursor in the synthesis of 3-(trifluoromethyl)quinoline-8-carboxylic acid.
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substituents.
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid: Another fluorinated quinoline derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts enhanced biological activity and stability. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKRLUVHQGYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449738 | |
Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-66-3 | |
Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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